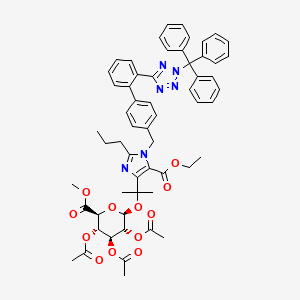
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound used as an intermediate in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil. Olmesartan Medoxomil is a medication used to treat high blood pressure by blocking the action of angiotensin II, a substance that narrows blood vessels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps, starting from the basic building blocks of organic chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of the ester group to a carboxylic acid.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include Olmesartan Acid, Olmesartan Alcohol, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of high-purity chemicals for various applications.
Mécanisme D'action
The mechanism of action of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to Olmesartan Acid O-beta-D-Glucuronide, which then interacts with angiotensin II receptors. This interaction blocks the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan Medoxomil: The parent compound used to treat high blood pressure.
Losartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Valsartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific chemical structure, which allows for the efficient synthesis of Olmesartan Acid O-beta-D-Glucuronide. This uniqueness makes it a valuable intermediate in pharmaceutical research and production.
Propriétés
Formule moléculaire |
C58H60N6O12 |
|---|---|
Poids moléculaire |
1033.1 g/mol |
Nom IUPAC |
ethyl 2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C58H60N6O12/c1-9-22-46-59-52(57(6,7)76-56-51(74-38(5)67)49(73-37(4)66)48(72-36(3)65)50(75-56)55(69)70-8)47(54(68)71-10-2)63(46)35-39-31-33-40(34-32-39)44-29-20-21-30-45(44)53-60-62-64(61-53)58(41-23-14-11-15-24-41,42-25-16-12-17-26-42)43-27-18-13-19-28-43/h11-21,23-34,48-51,56H,9-10,22,35H2,1-8H3/t48-,49-,50-,51+,56-/m0/s1 |
Clé InChI |
GHNDHPLCXHAUBG-VDDIFWHHSA-N |
SMILES isomérique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)OC8C(C(C(C(O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


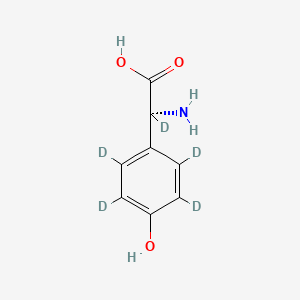
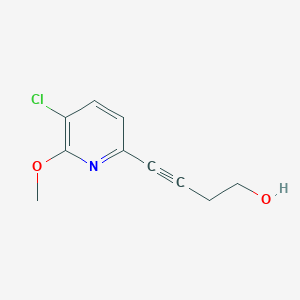
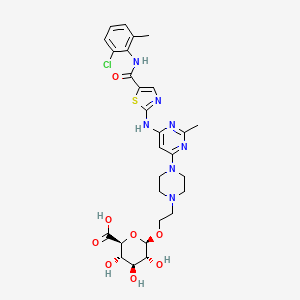
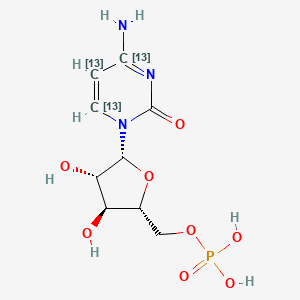
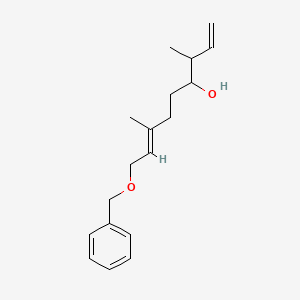
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
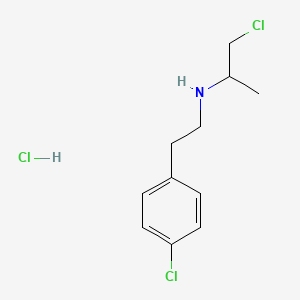

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)

